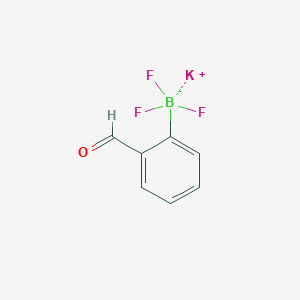

Potassium 2-formylphenyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-(2-formylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOXEDSLHPSNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1C=O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635759 | |

| Record name | Potassium trifluoro(2-formylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192863-39-1 | |

| Record name | Potassium trifluoro(2-formylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (2-Formylphenyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Potassium 2-Formylphenyltrifluoroborate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of potassium 2-formylphenyltrifluoroborate from 2-formylphenylboronic acid. This transformation is a key step in modifying the reactivity and stability of the boronic acid functional group, rendering it a versatile building block in various synthetic applications, including cross-coupling reactions. This document outlines the experimental protocol, presents key data in a structured format, and illustrates the synthetic workflow.

Core Synthesis Data

The following table summarizes the key quantitative data for the synthesis of this compound. The experimental protocol is adapted from a general and robust procedure for the preparation of potassium organotrifluoroborates.[1]

| Parameter | Value | Reference |

| Reactant | 2-Formylphenylboronic Acid | - |

| Reagent | Potassium Hydrogen Fluoride (KHF₂) | [1] |

| Solvent System | Methanol/Water | [1] |

| **Molar Ratio (Boronic Acid:KHF₂) ** | 1 : 3 | [1] |

| Reaction Temperature | Cooled to 5 °C, then ambient | [1] |

| Reaction Time | ~30 minutes | [1] |

| Product | This compound | - |

| Product Appearance | White solid | - |

| ¹H NMR (DMSO-d₆) | δ 9.85 (s, 1H, CHO), 7.80–7.75 (m, 1H, ArH), 7.65–7.58 (m, 2H, ArH) | [2] |

| ¹¹B NMR (128 MHz, DMSO-d₆) | δ −2.5 to −3.0 (quartet, J = 32 Hz) | [2] |

| IR (cm⁻¹) | ν = 1685 (C=O stretch), 1140 (B-F symmetric stretch) | [2] |

Experimental Protocol

This protocol is adapted from the established procedure for the synthesis of potassium aryltrifluoroborates from arylboronic acids.[1]

Materials:

-

2-Formylphenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized water

-

Acetonitrile

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-formylphenylboronic acid (1.0 equiv) in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (3.0 equiv).

-

Cool the methanolic solution of the boronic acid to 5 °C using an ice bath.

-

Slowly add the KHF₂ solution to the stirred boronic acid solution. A thick white slurry is expected to form.

-

Remove the ice bath and continue stirring the mixture for approximately 20-30 minutes at room temperature. The completion of the reaction can be monitored by ¹¹B-NMR by observing the disappearance of the boronic acid peak.[1]

-

Remove the stir bar and concentrate the mixture by rotary evaporation to remove the bulk of the solvents.

-

To remove residual water, add acetonitrile and concentrate the mixture again using a rotary evaporator. Repeat this azeotropic drying step.

-

Add acetonitrile to the solid residue and heat the mixture to reflux for approximately 90 minutes. This step helps to dissolve the product while leaving excess KHF₂ undissolved.[1]

-

Cool the mixture and filter to remove any insoluble inorganic salts.

-

Concentrate the filtrate by rotary evaporation to yield the crude this compound.

-

The crude product can be further purified by recrystallization, for example, by dissolving in a minimal amount of a suitable hot solvent (like acetone or acetonitrile) and allowing it to cool, or by precipitation from a solution by the addition of a less polar solvent.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

This comprehensive guide provides the essential information for the successful synthesis and characterization of this compound, a valuable reagent for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide to the Preparation of Potassium Aryltrifluoroborates from Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium aryltrifluoroborates have emerged as indispensable reagents in modern organic synthesis, particularly in the realm of cross-coupling reactions. Their remarkable stability to air and moisture, coupled with their enhanced reactivity in many transformations compared to the corresponding boronic acids, makes them highly valuable building blocks in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the state-of-the-art methods for the preparation of potassium aryltrifluoroborates directly from readily available aryl halides. This guide will delve into the core methodologies, present detailed experimental protocols, and offer a comparative analysis of quantitative data to aid researchers in selecting the optimal synthetic route for their specific needs.

Core Synthetic Strategies

The synthesis of potassium aryltrifluoroborates from aryl halides is predominantly achieved through a two-step sequence: the initial formation of an arylboronate species followed by its conversion to the corresponding trifluoroborate salt. The primary methods for the initial borylation step involve transition metal-catalyzed reactions, with palladium, nickel, and copper catalysts being the most extensively studied. Additionally, iridium-catalyzed C-H borylation of arenes offers an alternative disconnection approach.

A general workflow for the preparation of potassium aryltrifluoroborates from aryl halides is depicted below.

Figure 1: General workflow for the synthesis of potassium aryltrifluoroborates.

Palladium-Catalyzed Borylation

Palladium catalysis is a cornerstone for the synthesis of arylboronates from aryl halides, a reaction commonly known as the Miyaura borylation. This method exhibits broad functional group tolerance and is applicable to a wide range of aryl chlorides, bromides, iodides, and triflates.[1][2]

Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Miyaura borylation is illustrated below. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a diboron reagent and reductive elimination to afford the arylboronate ester and regenerate the active Pd(0) catalyst.

Figure 2: Palladium-catalyzed Miyaura borylation cycle.

Experimental Protocols

General Procedure for Palladium-Catalyzed Borylation of Aryl Halides with Bis(pinacolato)diboron (B₂pin₂)

To a reaction vessel are added the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (1-3 mol%) and a phosphine ligand (e.g., SPhos, XPhos) (2-6 mol%), and a base like potassium acetate (KOAc) or potassium phosphate (K₃PO₄) (3.0 mmol). The vessel is purged with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., THF, dioxane, or toluene) is added, and the mixture is heated at a temperature ranging from room temperature to 120 °C for 1 to 48 hours, depending on the reactivity of the aryl halide.[2] Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The resulting crude arylboronate ester can then be used in the next step without further purification.

Conversion to Potassium Aryltrifluoroborate

The crude arylboronate ester (1.0 mmol) is dissolved in a mixture of methanol and water (typically 4:1). To this solution, potassium hydrogen difluoride (KHF₂) (4.0 mmol) is added, and the mixture is stirred at room temperature for 30 minutes to 2 hours. The solvent is then removed under reduced pressure. The resulting solid is triturated with a suitable solvent like acetone or acetonitrile to precipitate the potassium aryltrifluoroborate, which is then collected by filtration and dried.[3][4]

Quantitative Data

The palladium-catalyzed borylation is highly efficient for a wide range of substrates. Below is a summary of representative yields.

| Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of K[ArBF₃] |

| 4-Chloroanisole | Pd(OAc)₂/SPhos | K₃PO₄ | THF | RT | 48 | 42[2] |

| 4-Bromoanisole | Pd(OAc)₂/XPhos | KOAc | MeOH | 60 | 3 | 97[5] |

| 1-Bromonaphthalene | Pd(OAc)₂/XPhos | KOAc | MeOH | 60 | 3 | 96[5] |

| 4-Bromobenzonitrile | Pd(OAc)₂/XPhos | KOAc | MeOH | 60 | 3 | 98[5] |

| 4-Iodoanisole | Pd(OAc)₂/XPhos | KOAc | MeOH | 60 | 3 | 95[5] |

| 4-Trifluoromethylphenyl triflate | Pd(OAc)₂/XPhos | KOAc | MeOH | 60 | 3 | 94[5] |

Nickel-Catalyzed Borylation

Nickel catalysis offers a more cost-effective alternative to palladium for the borylation of aryl halides. Nickel catalysts have shown excellent activity, particularly for the borylation of aryl chlorides and bromides, often under milder conditions.[6] A significant advantage of some nickel-catalyzed systems is their ability to utilize tetrahydroxydiboron (B₂(OH)₄), an atom-economical boron source.[6]

Catalytic Cycle

The catalytic cycle for nickel-catalyzed borylation is believed to be analogous to the palladium-catalyzed pathway, involving Ni(0)/Ni(II) intermediates.

Figure 3: Nickel-catalyzed Miyaura borylation cycle.

Experimental Protocols

General Procedure for Nickel-Catalyzed Borylation of Aryl Halides with Tetrahydroxydiboron (B₂(OH)₄)

In a glovebox, a reaction vial is charged with the aryl halide (1.0 mmol), tetrahydroxydiboron (1.5 mmol), a nickel catalyst such as NiCl₂(dppp) (1-5 mol%), a ligand like PPh₃ (2-10 mol%), and a base, typically a hindered amine like diisopropylethylamine (DIPEA) (3.0 mmol). The vial is sealed, removed from the glovebox, and degassed ethanol is added. The reaction mixture is then stirred at a temperature ranging from room temperature to 80 °C for 2 to 24 hours.[6] Upon completion, the reaction is cooled, and the crude arylboronic acid is directly converted to the potassium aryltrifluoroborate.

Conversion to Potassium Aryltrifluoroborate

To the crude reaction mixture containing the arylboronic acid, an aqueous solution of KHF₂ (4.0 mmol) is added. The mixture is stirred at room temperature for 1-2 hours. The solvent is evaporated, and the resulting solid is purified by trituration with acetone or acetonitrile to afford the potassium aryltrifluoroborate.[6]

Quantitative Data

Nickel catalysis is particularly effective for a variety of functionalized aryl and heteroaryl halides.

| Aryl/Heteroaryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of K[ArBF₃] |

| 4-Bromoanisole | NiCl₂(dppp)/PPh₃ | DIPEA | EtOH | 80 | 2 | 91[6] |

| 4-Bromobenzonitrile | NiCl₂(dppp)/PPh₃ | DIPEA | EtOH | RT | 6 | 95[6] |

| 4-Bromobenzaldehyde | NiCl₂(dppp)/PPh₃ | DIPEA | EtOH | RT | 6 | 89[6] |

| 2-Bromonaphthalene | NiCl₂(dppp)/PPh₃ | DIPEA | EtOH | RT | 8 | 81[6] |

| 3-Bromothiophene | NiCl₂(dppp)/PPh₃ | DIPEA | EtOH | RT | 6 | 92[6] |

| 2-Chloropyridine | NiCl₂(dppp)/PPh₃ | DIPEA | EtOH | 80 | 12 | 78[6] |

Copper-Catalyzed Borylation

Copper-catalyzed borylation of aryl halides presents an even more economical and sustainable alternative to palladium and nickel. While still under development compared to the more established methods, copper catalysis has shown promise, particularly for the borylation of aryl iodides and bromides with bis(pinacolato)diboron.[7]

Experimental Protocols

General Procedure for Copper-Catalyzed Borylation of Aryl Halides with Bis(pinacolato)diboron (B₂pin₂)

A mixture of the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), a copper(I) source such as CuCl (5-10 mol%), a ligand (e.g., an N-heterocyclic carbene or a phosphine), and a base like KOtBu (1.5 mmol) in an anhydrous solvent (e.g., THF or dioxane) is heated under an inert atmosphere. Reaction temperatures typically range from 80 to 120 °C, with reaction times varying from 12 to 24 hours.[7] After cooling, the reaction mixture is worked up to isolate the crude arylboronate ester, which is then converted to the potassium aryltrifluoroborate as previously described.

Quantitative Data

The scope of copper-catalyzed borylation is an active area of research. Below are some representative examples.

| Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of ArBpin |

| 4-Iodotoluene | CuCl/IPr | KOtBu | Dioxane | 100 | 12 | 85[7] |

| 4-Bromoacetophenone | CuCl/IPr | KOtBu | Dioxane | 120 | 24 | 75[7] |

| 1-Chloronaphthalene | CuCl/IPr | KOtBu | Dioxane | 120 | 24 | 60[7] |

Iridium-Catalyzed C-H Borylation of Arenes

An alternative strategy for accessing arylboronates is the direct C-H borylation of arenes, which bypasses the need for pre-functionalized aryl halides. Iridium catalysts are particularly effective for this transformation, often exhibiting high regioselectivity based on steric factors.[3]

Experimental Protocols

General Procedure for Iridium-Catalyzed C-H Borylation of Arenes

In an inert atmosphere, an iridium precursor such as [Ir(COD)OMe]₂ (0.1-1.0 mol%) and a bipyridine ligand (e.g., dtbpy) are combined in a reaction vessel. The arene (10 mmol) and bis(pinacolato)diboron (5 mmol) are added, followed by an anhydrous solvent like THF. The reaction is heated at 80-100 °C for 12-24 hours.[3] After cooling, the solvent is removed, and the crude arylboronate ester is converted to the potassium aryltrifluoroborate.

Conversion to Potassium Aryltrifluoroborate (One-Pot Procedure)

To the crude reaction mixture containing the arylboronic ester (5 mmol) in THF, a solution of KHF₂ (30 mmol) in water is added. The mixture is stirred vigorously at room temperature for 1-2 hours. The solvents are then removed under vacuum, and the resulting solid is purified to isolate the potassium aryltrifluoroborate.[3]

Quantitative Data

Iridium-catalyzed C-H borylation is highly effective for a range of arenes, particularly for the synthesis of sterically hindered or specific isomers.

| Arene | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) of K[ArBF₃] | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1,3-Dichlorobenzene | [Ir(COD)OMe]₂/dtbpy | THF | 80 | 12 | 85[3] | | 1,3-Dimethoxybenzene | [Ir(COD)OMe]₂/dtbpy | THF | 80 | 12 | 90[3] | | Toluene | [Ir(COD)OMe]₂/dtbpy | THF | 80 | 12 | 75 (para-isomer)[3] | | Anisole | [Ir(COD)OMe]₂/dtbpy | THF | 80 | 12 | 80 (para-isomer)[3] |

Conclusion

The preparation of potassium aryltrifluoroborates from aryl halides is a well-established and versatile transformation in organic synthesis. Palladium and nickel-catalyzed Miyaura borylation reactions offer robust and high-yielding routes with broad substrate scope and functional group tolerance. Copper catalysis is an emerging, cost-effective alternative, while iridium-catalyzed C-H borylation provides a complementary approach for the direct functionalization of arenes. The choice of method will depend on the specific substrate, desired scale, and economic considerations. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and successfully implement these powerful synthetic tools in their research and development endeavors.

References

- 1. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 2. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nickel-Catalyzed Borylation of Halides and Pseudo-Halides with Tetrahydroxydiboron [B2(OH)4] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Stability of Potassium 2-Formylphenyltrifluoroborate in Air and Moisture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium 2-formylphenyltrifluoroborate is a member of the broader class of potassium organotrifluoroborates, which have emerged as highly versatile and valuable reagents in modern organic synthesis. A key attribute contributing to their widespread adoption is their enhanced stability, particularly when compared to their boronic acid counterparts. This technical guide provides an in-depth analysis of the stability of this compound with a focus on its behavior in the presence of air and moisture.

Core Concepts: Stability of Organotrifluoroborates

Potassium organotrifluoroborates are crystalline solids that are generally characterized by their remarkable stability to both air and moisture.[1][2] This stability is attributed to the tetracoordinate 'ate' structure of the boron atom, which renders it less susceptible to oxidation and other degradation pathways that can affect boronic acids.[3] For many potassium organotrifluoroborates, this stability allows for indefinite storage at room temperature without the need for special precautions.[1][2]

The primary pathway for the decomposition of potassium organotrifluoroborates in the presence of water is through hydrolysis, which converts the trifluoroborate salt back to the corresponding boronic acid.[4][5] This process is, in fact, a prerequisite for the utilization of these reagents in many cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the boronic acid is the active species.[3][4] The rate of this hydrolysis is highly dependent on several factors, including the electronic nature of the organic substituent, the pH of the medium, the solvent system, and the temperature.[4][5][6]

Quantitative Stability Data

Direct quantitative stability data for this compound is not extensively available in the peer-reviewed literature. However, studies on various other potassium organotrifluoroborates provide a valuable framework for understanding its likely behavior. The stability can vary significantly depending on the organic moiety attached to the boron atom.

| Class of Organotrifluoroborate | Substituent | Conditions | Observed Stability/Half-life (t½) | Reference |

| Aryl | p-Methoxyphenyl | THF/H₂O, Cs₂CO₃, 55 °C | Hydrolysis monitored by ESI-MS and pH analysis. | [7] |

| Aryl | p-Fluorophenyl, Naphthyl | THF/H₂O, Cs₂CO₃, 55 °C | Slow hydrolysis, requires acid catalysis. | [4][5] |

| Aryl | Nitrophenyl | THF/H₂O, Cs₂CO₃, 55 °C | Extremely slow hydrolysis. | [4][5] |

| Alkenyl | β-Styryl | THF/H₂O, Cs₂CO₃, 55 °C | Fast release of boronic acid (t½ = 27 min). | [4] |

| Alkyl | Butyl | D₂O or TRIS buffer, pH 7.0, 37 °C | 30-50% hydrolysis to boronic acid after 24 hours. | [6] |

| Alkynyl | Phenylethynyl | THF/H₂O, Cs₂CO₃, 55 °C | Extremely slow hydrolysis (t½ = 57,000 min). | [4] |

This table summarizes data from various sources to provide a comparative overview. Direct comparison of rates should be done with caution as experimental conditions may vary.

The 2-formyl group on the phenyl ring is an electron-withdrawing group. Based on the general trends observed, where electron-withdrawing groups like nitro tend to slow down hydrolysis, it can be hypothesized that this compound exhibits relatively high stability in its solid form and undergoes controlled hydrolysis in aqueous or protic solutions.

Decomposition Pathway: Hydrolysis

The decomposition of this compound in the presence of moisture proceeds via a stepwise hydrolysis mechanism to ultimately yield 2-formylphenylboronic acid. The process involves the sequential replacement of fluoride ions with hydroxyl groups.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a systematic study monitoring its concentration over time under controlled conditions is required. Below are generalized protocols using common analytical techniques.

Protocol 1: Stability Assessment by ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for monitoring the hydrolysis of trifluoroborates, as the fluorine signal of the [ArBF₃]⁻ anion will change as it is converted to hydrolysis intermediates and ultimately fluoride ions.

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in a deuterated aprotic solvent such as acetonitrile-d₃ or acetone-d₆.

-

Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate buffer) in D₂O.

-

In an NMR tube, combine a precise volume of the stock solution with a precise volume of the aqueous buffer. An internal standard containing fluorine (e.g., trifluorotoluene) of known concentration should be added for quantitative analysis.

-

-

NMR Acquisition:

-

Acquire a ¹⁹F NMR spectrum at time zero (t=0).

-

Store the NMR tube at a constant, controlled temperature (e.g., 25 °C or 37 °C).

-

Acquire subsequent ¹⁹F NMR spectra at predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours).

-

-

Data Analysis:

-

Integrate the peak corresponding to the trifluoroborate anion and the internal standard at each time point.

-

Calculate the concentration of the remaining this compound at each time point relative to the constant concentration of the internal standard.

-

Plot the concentration of the trifluoroborate versus time to determine the rate of decomposition and the half-life.

-

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely accessible method for monitoring the degradation of the parent compound and the appearance of its boronic acid derivative.

-

Method Development:

-

Develop a reverse-phase HPLC method capable of separating this compound from its hydrolysis product, 2-formylphenylboronic acid.

-

A C18 column is typically suitable.

-

The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary.

-

Determine an appropriate UV wavelength for detection (e.g., 254 nm) where both the parent compound and the degradation product have adequate absorbance.

-

-

Stability Study:

-

Prepare a solution of this compound of known concentration in a relevant solvent system (e.g., a mixture of water and an organic cosolvent).

-

Store the solution under controlled temperature and humidity conditions.

-

At specified time intervals, withdraw an aliquot of the solution, quench any further reaction if necessary (e.g., by dilution in the mobile phase), and inject it into the HPLC system.

-

Record the peak areas for the parent compound and any degradation products.

-

-

Data Analysis:

-

Generate a calibration curve for this compound.

-

Using the calibration curve, determine the concentration of the compound at each time point.

-

Plot the percentage of the initial concentration remaining versus time to determine the stability profile.

-

Visualization of Experimental Workflow

The following diagram outlines a general workflow for conducting a comprehensive stability study of this compound.

Handling and Storage Recommendations

To ensure the long-term integrity of this compound, the following handling and storage procedures are recommended:

-

Storage: Keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place. While generally stable, minimizing exposure to atmospheric moisture will prolong its shelf life in the highest purity.

-

Handling: Handle the solid material in a well-ventilated area or under a fume hood. Avoid creating dust. As with all chemical reagents, appropriate personal protective equipment (gloves, safety glasses) should be worn.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Solubility Profile of Potassium 2-Formylphenyltrifluoroborate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of potassium 2-formylphenyltrifluoroborate, a versatile reagent in organic synthesis and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document compiles available data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the compound's behavior in various organic solvents.

Core Physical and Chemical Properties

This compound is a solid compound with the chemical formula C₇H₅BF₃KO and a molecular weight of 212.02 g/mol .[1][2] Its structure, featuring a formyl group, makes it a valuable precursor for the synthesis of diverse nitrogen-containing compounds, which is of particular interest in medicinal chemistry for creating bioactive molecules.[3]

Solubility in Organic Solvents

Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, information on the closely related compound, potassium phenyltrifluoroborate, offers valuable insights. This analogous compound is reported to be soluble in acetone and slightly soluble in acetonitrile. This suggests that polar aprotic solvents may be suitable for dissolving this compound.

To provide a practical reference for laboratory work, the following table summarizes the qualitative solubility of potassium phenyltrifluoroborate, which can serve as a preliminary guide for solvent selection when working with this compound.

| Solvent | Type | Qualitative Solubility of Potassium Phenyltrifluoroborate |

| Acetone | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Slightly Soluble |

| Diethyl Ether | Nonpolar | Insoluble (Implied) |

| Dichloromethane | Nonpolar | Insoluble (Implied) |

| Toluene | Nonpolar | Insoluble (Implied) |

| Water | Polar Protic | Soluble |

Note: This data is for potassium phenyltrifluoroborate and should be used as an estimation for this compound. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a standardized, qualitative and semi-quantitative protocol for determining the solubility of this compound in various organic solvents. This protocol is based on established general methods for solubility testing of organic compounds.[4][5][6][7]

Materials:

-

This compound

-

Selected organic solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethanol, methanol, dichloromethane, ethyl acetate, tetrahydrofuran (THF))

-

Small test tubes or vials (e.g., 1.5 mL or 2 mL)

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Micropipettes

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and dry, as the presence of water can influence the solubility of organoboron compounds.

-

Sample Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a measured volume of the selected organic solvent (e.g., 1.0 mL) to the test tube containing the compound.

-

Initial Mixing: Gently agitate the mixture at room temperature by tapping the test tube.

-

Vigorous Mixing: If the compound does not dissolve, vortex the mixture for 1-2 minutes.[8]

-

Sonication: If the solid is still present, place the test tube in a water bath sonicator for up to 5 minutes.[8]

-

Heating: If the compound remains undissolved, gently warm the solution to 37°C for a period of 5 to 60 minutes.[8] This can be done in a water bath or incubator.

-

Observation: After each step, visually inspect the solution for any undissolved solid. A compound is considered "soluble" if the solution is clear with no visible particles.

-

Semi-Quantitative Determination (Optional): If the compound dissolves, add another accurately weighed portion of the solute and repeat the process until a saturated solution is obtained (i.e., solid material remains undissolved after all mixing and heating steps). The solubility can then be expressed in mg/mL or mol/L.

-

Documentation: Record the observations for each solvent, noting whether the compound is soluble, partially soluble, or insoluble at each step of the process.

Experimental Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A workflow diagram for determining the solubility of a compound.

Applications in Drug Development

The trifluoroborate functional group can influence a molecule's properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are critical in drug design.[9] The solubility of this compound is a key parameter for its application in synthetic reactions, particularly in the development of novel pharmaceutical agents. Understanding its behavior in different solvents is crucial for reaction setup, purification, and formulation. For instance, this compound is utilized in metal-free coupling reactions and in the synthesis of immunomodulatory imide drugs.[3]

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this guide provides a foundational understanding for researchers. By leveraging data from analogous compounds and employing the detailed experimental protocol outlined, scientists and drug development professionals can effectively assess its solubility, enabling its broader application in organic synthesis and medicinal chemistry. Further research into the precise solubility of this compound in a wide range of organic solvents is warranted to expand its utility.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Potassium 4-formylphenyltrifluoroborate | C7H5BF3KO | CID 23697319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | K 2-FBF [benchchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. www1.udel.edu [www1.udel.edu]

- 7. saltise.ca [saltise.ca]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

Potassium 2-Formylphenyltrifluoroborate: A Technical Overview for Synthetic and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potassium 2-formylphenyltrifluoroborate, a versatile reagent in modern organic synthesis. This document outlines its chemical properties, representative applications, and a detailed experimental protocol for its use in cross-coupling reactions.

Core Chemical Data

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 192863-39-1 |

| Molecular Formula | C₇H₅BF₃KO |

| Molecular Weight | 212.02 g/mol |

| Appearance | Solid |

Synthetic Applications and Utility

This compound belongs to the class of organotrifluoroborates, which have gained significant traction as robust and versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] These reagents are appreciated for their stability to air and moisture, which simplifies their handling and storage compared to the more sensitive boronic acids.[1]

The presence of the formyl (aldehyde) group on the phenyl ring makes this compound a particularly useful building block for the synthesis of complex molecules, including biaryl aldehydes. These products can serve as precursors to a wide array of other functional groups and heterocyclic systems, which are of significant interest in medicinal chemistry and drug development.

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, a general and representative protocol for the Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates with aryl halides can be applied.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates.[1] Researchers should optimize the reaction conditions for their specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or aryl chloride)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phosphine ligand (e.g., 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl - RuPhos)

-

Base (e.g., potassium carbonate - K₂CO₃)

-

Solvent system (e.g., Toluene/Water)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).

-

Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times to establish an inert atmosphere.

-

Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture.

-

Degassing: Stir the mixture and sparge with argon for 15 minutes to ensure it is thoroughly deoxygenated.

-

Catalyst Preparation: In a separate vial, combine palladium(II) acetate (0.01 mmol, 2 mol %) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol %).

-

Catalyst Addition: Add the catalyst mixture to the Schlenk tube under a positive pressure of argon.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the desired biaryl product.

Logical Workflow: The Suzuki-Miyaura Catalytic Cycle

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the catalytic cycle of this fundamental carbon-carbon bond-forming reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic Characterization of Potassium 2-Formylphenyltrifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium organotrifluoroborates are a class of air- and moisture-stable crystalline solids that have gained significant traction in synthetic chemistry, particularly as coupling partners in Suzuki-Miyaura reactions. Their stability and ease of handling offer considerable advantages over boronic acids. The 2-formylphenyltrifluoroborate derivative, with its aldehyde functionality, serves as a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates. Accurate spectroscopic characterization is paramount for verifying the purity and structure of this reagent. This guide focuses on the application of ¹H and ¹⁹F NMR spectroscopy for this purpose.

Expected NMR Spectroscopic Data

Based on the analysis of analogous aryltrifluoroborates, the following table summarizes the anticipated ¹H and ¹⁹F NMR spectral data for potassium 2-formylphenyltrifluoroborate. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 1: Predicted NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | - |

| ¹H | Aromatic (H6) | 7.8 - 8.0 | Doublet (d) or Doublet of Doublets (dd) | ~7-8 (ortho) |

| ¹H | Aromatic (H3, H4, H5) | 7.2 - 7.7 | Multiplet (m) | - |

| ¹⁹F | Trifluoroborate (-BF₃⁻) | -135 to -145 | Quartet (q) | J(¹⁹F-¹¹B) ~ 60-70 |

Experimental Protocols

The following are detailed methodologies for the synthesis and NMR characterization of this compound, adapted from established procedures for similar compounds.

Synthesis of this compound

The synthesis of potassium aryltrifluoroborates is typically achieved by the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).

Materials:

-

2-Formylphenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

Procedure:

-

Dissolve 2-formylphenylboronic acid in methanol.

-

In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.

-

Slowly add the KHF₂ solution to the boronic acid solution with vigorous stirring.

-

A white precipitate of this compound should form.

-

Continue stirring for 1-2 hours at room temperature.

-

Collect the solid by vacuum filtration and wash with cold water and then with acetone.

-

Dry the product under vacuum to yield the final product.

NMR Sample Preparation and Data Acquisition

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CD₃OD)

-

NMR tubes

Procedure:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Ensure the solid is fully dissolved; gentle vortexing may be required.

-

Acquire ¹H and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Typical ¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K

Typical ¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment with proton decoupling

-

Number of Scans: 64-256

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -100 to -200 ppm

-

Temperature: 298 K

Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for NMR analysis of the synthesized product.

Conclusion

The ¹H and ¹⁹F NMR spectroscopic techniques are indispensable for the unambiguous characterization of this compound. The proton NMR spectrum provides crucial information about the aromatic and aldehydic protons, confirming the integrity of the organic framework. Concurrently, the fluorine-19 NMR spectrum offers a distinct signature for the trifluoroborate moiety, characterized by a quartet due to coupling with the boron-11 nucleus. By following the detailed experimental protocols and data analysis workflows presented in this guide, researchers can confidently synthesize and verify the structure and purity of this important synthetic building block.

FT-IR spectroscopic data for potassium 2-formylphenyltrifluoroborate

An In-depth Technical Guide to the FT-IR Spectroscopy of Potassium 2-Formylphenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectroscopic data for this compound. This compound is a valuable bifunctional reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the trifluoroborate group acts as a stable boronic acid surrogate and the formyl group allows for subsequent chemical transformations.[1] Understanding its spectral characteristics is crucial for its identification, purity assessment, and monitoring in reaction settings.

Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| ~2850 - 2820 | Weak | C-H Stretch (Fermi doublet with overtone) | Aldehyde (Formyl group) |

| ~2750 - 2720 | Weak | C-H Stretch (Fermi doublet) | Aldehyde (Formyl group) |

| ~1705 - 1685 | Strong | C=O Stretch (conjugated) | Aldehyde (Formyl group) |

| ~1600 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| ~1480 - 1440 | Medium | C=C Stretch | Aromatic Ring |

| ~1200 - 1100 | Strong | B-F Stretch (asymmetric) | Trifluoroborate (BF₃⁻) |

| ~950 - 900 | Strong | B-F Stretch (symmetric) | Trifluoroborate (BF₃⁻) |

| ~800 - 750 | Strong | C-H Out-of-plane bend (ortho-disubstituted) | Aromatic Ring |

| ~700 - 650 | Medium | C-B Stretch | Aryl-Boron |

Note: The conjugation of the aldehyde to the phenyl ring is expected to lower the C=O stretching frequency to the 1710-1685 cm⁻¹ range.[2][3] The characteristic aldehyde C-H stretches often appear as a pair of weak bands.[2][4] The strong absorptions due to the B-F stretching of the trifluoroborate group are a key feature for identifying this class of compounds.

Experimental Protocol for FT-IR Analysis

The following is a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.

Objective: To obtain a high-quality FT-IR spectrum of this compound for qualitative analysis.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

-

This compound sample (solid, powder form).

-

Spatula.

-

Isopropanol or ethanol for cleaning.

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and the computer are turned on and the software is running.

-

Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

-

-

ATR Crystal Cleaning:

-

Clean the surface of the ATR crystal with a lint-free wipe moistened with isopropanol or ethanol.

-

Allow the solvent to evaporate completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.

-

-

Sample Application:

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary corrections, such as a baseline correction, if required.

-

-

Cleaning:

-

Retract the ATR press and carefully remove the sample powder from the crystal using a spatula and a dry, lint-free wipe.

-

Perform a final cleaning of the ATR crystal with a solvent-moistened wipe as described in step 2.

-

Experimental Workflow

The logical flow for the characterization of this compound using FT-IR spectroscopy is illustrated in the following diagram.

Caption: Workflow for FT-IR analysis of this compound.

References

- 1. This compound | K 2-FBF [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Advent of Potassium Organotrifluoroborates: A Paradigm Shift in Synthetic Chemistry

A comprehensive overview of the discovery, history, and synthetic applications of potassium organotrifluoroborates, detailing their rise as robust and versatile reagents in modern organic synthesis.

Introduction

In the landscape of synthetic organic chemistry, the quest for stable, efficient, and versatile reagents is a perpetual endeavor. The development of carbon-carbon bond-forming reactions is central to this pursuit, with transition-metal-catalyzed cross-coupling reactions standing as a cornerstone of modern molecular construction. Among the various organometallic reagents utilized in these transformations, organoboron compounds have gained prominence due to their low toxicity and high functional group tolerance.[1] However, the practical application of traditional organoboron reagents, such as boronic acids and their esters, has been hampered by their inherent instability towards air and moisture, and challenges in purification and stoichiometry control.[2][3] A significant breakthrough in overcoming these limitations came with the discovery and development of potassium organotrifluoroborates, a class of tetracoordinate boron ate complexes that offer exceptional stability while retaining high reactivity in a plethora of synthetic transformations.[1][4] This technical guide delves into the discovery, historical evolution, and synthetic utility of potassium organotrifluoroborates, providing researchers, scientists, and drug development professionals with a detailed understanding of these remarkable reagents.

Discovery and Historical Context: A Solution to Instability

The journey of potassium organotrifluoroborates from laboratory curiosities to indispensable synthetic tools is a testament to the persistent efforts to tame the reactivity of organoboron compounds. While trivalent organoboranes are highly effective in reactions like the Suzuki-Miyaura coupling, their vacant p-orbital on the boron atom renders them susceptible to attack by oxygen and water, leading to decomposition.[1]

The genesis of a solution emerged in the 1960s with the initial synthesis of organotrifluoroborate salts.[1] These tetracoordinate boron compounds, featuring a negatively charged boron atom bonded to three fluorine atoms and an organic group, exhibited remarkable stability towards air and moisture.[1][2] This stability stems from the tetracoordinate nature of the boron atom, which lacks the vacant orbital that makes trivalent boranes reactive towards atmospheric conditions.[4]

However, it was not until the mid-1990s that the full synthetic potential of potassium organotrifluoroborates began to be realized. A pivotal development was the report by Vedejs and co-workers in 1995, which described an efficient method for the preparation of potassium aryltrifluoroborates from arylboronic acids using potassium hydrogen difluoride (KHF₂).[1] This straightforward and high-yielding protocol made a wide range of these stable reagents readily accessible, paving the way for their widespread adoption in organic synthesis.[1][5] Subsequently, the work of Genet and others in the late 1990s demonstrated the utility of potassium organotrifluoroborates as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, solidifying their position as valuable synthetic building blocks.[5][6]

Synthesis of Potassium Organotrifluoroborates

A key advantage of potassium organotrifluoroborates is their straightforward preparation from readily available starting materials. Several general methods have been developed for their synthesis, allowing for the creation of a diverse array of aryl, heteroaryl, alkenyl, and alkyl trifluoroborates.

From Boronic Acids

The most common and direct method for synthesizing potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[1] This reaction is typically carried out in a mixture of methanol and water at room temperature and proceeds in high yield.[7] The use of KHF₂ is crucial, as potassium fluoride (KF) alone is not effective in displacing the hydroxyl groups of the boronic acid.[1]

Figure 1: General scheme for the synthesis of potassium organotrifluoroborates from boronic acids.

Via Transmetalation

Figure 2: One-pot synthesis of potassium organotrifluoroborates via transmetalation.

From Alkenes and Alkynes via Hydroboration

Alkenyl and alkyl trifluoroborates can be synthesized from the corresponding alkenes and alkynes through a hydroboration reaction, followed by treatment with KHF₂.[5] This method allows for the regioselective and stereoselective introduction of the trifluoroborate functionality.

Key Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of potassium organotrifluoroborates is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][8][9] In this reaction, the organotrifluoroborate acts as the nucleophilic partner, coupling with an organic halide or triflate (the electrophilic partner) to form a new carbon-carbon bond.

The generally accepted mechanism for the Suzuki-Miyaura reaction involving potassium organotrifluoroborates involves the slow hydrolysis of the trifluoroborate to the corresponding boronic acid under the basic reaction conditions.[10] The boronic acid then enters the catalytic cycle.

Figure 3: Catalytic cycle of the Suzuki-Miyaura reaction with activation of potassium organotrifluoroborates.

The use of potassium organotrifluoroborates in the Suzuki-Miyaura reaction offers several advantages over traditional boronic acids:

-

Enhanced Stability: They are crystalline, free-flowing solids that are remarkably stable to both air and moisture, simplifying storage and handling.[2]

-

Improved Stoichiometry: Unlike boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), organotrifluoroborates are monomeric, allowing for more precise stoichiometric control in reactions.[2][3]

-

Broader Functional Group Tolerance: Their stability allows them to be carried through multi-step syntheses where boronic acids or esters might require protection and deprotection steps.[2]

-

Often Superior Reactivity: In many cases, organotrifluoroborates provide higher yields in cross-coupling reactions compared to their boronic acid counterparts, particularly with challenging substrates.[1][11]

Experimental Protocols

General Procedure for the Synthesis of Potassium Aryltrifluoroborates from Boronic Acids

This protocol is adapted from the procedure reported by Vedejs et al.[1] and Molander et al.[7]

Materials:

-

Arylboronic acid (1.0 equiv)

-

Potassium hydrogen difluoride (KHF₂) (3.0 equiv)

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

To a flask charged with the arylboronic acid, add methanol to dissolve the solid.

-

In a separate flask, prepare a saturated aqueous solution of KHF₂.

-

Cool the methanolic solution of the arylboronic acid to 0 °C in an ice bath.

-

Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution with vigorous stirring. A white precipitate will form.

-

Continue stirring the mixture at room temperature for 1-2 hours.

-

Remove the methanol under reduced pressure.

-

Collect the solid precipitate by vacuum filtration and wash with cold water and then with a cold organic solvent (e.g., diethyl ether or acetone).

-

Dry the resulting white solid under vacuum to afford the pure potassium aryltrifluoroborate.

General Procedure for the Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates with Aryl Halides

This protocol is a general representation based on procedures reported by Molander and others.[3][6][9] Optimal conditions (catalyst, ligand, base, solvent) may vary depending on the specific substrates.

Materials:

-

Potassium organotrifluoroborate (1.1 - 1.5 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (e.g., PPh₃, SPhos, XPhos) (if required)

-

Base (e.g., Cs₂CO₃, K₂CO₃, Et₃N) (2-3 equiv)

-

Solvent (e.g., THF/H₂O, Dioxane/H₂O, Toluene/H₂O)

Procedure:

-

To a reaction vessel, add the potassium organotrifluoroborate, aryl halide, palladium catalyst, ligand (if used), and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC, GC, or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and application of potassium organotrifluoroborates, compiled from various literature sources.

Table 1: Synthesis of Potassium Organotrifluoroborates from Boronic Acids

| Entry | Boronic Acid | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | Potassium phenyltrifluoroborate | >95 | [1] |

| 2 | 4-Methoxyphenylboronic acid | Potassium 4-methoxyphenyltrifluoroborate | 98 | [7] |

| 3 | 2-Thienylboronic acid | Potassium 2-thienyltrifluoroborate | 96 | [1] |

| 4 | Vinylboronic acid | Potassium vinyltrifluoroborate | 85 | [6] |

Table 2: Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides

| Entry | Organotrifluoroborate | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

| 1 | K[PhBF₃] | 4-Bromoanisole | Pd(OAc)₂ (2) | Cs₂CO₃ | THF/H₂O | 95 | [6] |

| 2 | K[VinylBF₃] | 4-Bromobenzonitrile | PdCl₂(dppf) (2) | Et₃N | THF/H₂O | 88 | [3] |

| 3 | K[MeBF₃] | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 85 | [4] |

| 4 | K[2-ThienylBF₃] | 2-Bromopyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 92 | [1] |

Conclusion

Potassium organotrifluoroborates have unequivocally carved a significant niche in the toolbox of modern synthetic chemists. Their discovery and the development of efficient synthetic routes have provided a robust solution to the inherent instability of traditional organoboron reagents. The exceptional stability, ease of handling, and broad reactivity of these compounds, particularly in the Suzuki-Miyaura cross-coupling reaction, have made them invaluable for the construction of complex molecules in academic and industrial settings, including pharmaceutical and materials science research. As the exploration of their reactivity continues, potassium organotrifluoroborates are poised to enable even more innovative and efficient synthetic strategies in the years to come.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 10. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of the Formyl Group in Potassium 2-Formylphenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2-formylphenyltrifluoroborate is a versatile bifunctional reagent in modern organic synthesis. While its utility in palladium-catalyzed cross-coupling reactions via the trifluoroborate moiety is well-documented, the electrophilic nature of its ortho-formyl group offers a valuable handle for a variety of subsequent chemical transformations. This technical guide provides a comprehensive analysis of the electrophilicity of this formyl group, supported by comparative spectroscopic data, and details experimental protocols for its key reactions. The unique electronic properties of the trifluoroborate group influence the reactivity of the aldehyde, making it a subject of significant interest for the construction of complex molecular architectures.

Introduction

This compound has emerged as a stable, crystalline, and readily handled organoboron compound. Its dual functionality, comprising a nucleophilic aryltrifluoroborate and an electrophilic aldehyde, allows for a modular and convergent approach to the synthesis of highly substituted aromatic compounds. The formyl group, in particular, serves as a "highly reactive aldehyde handle" for subsequent derivatization, enabling transformations such as reductive amination and olefination.[1] This guide will delve into the chemical characteristics of this formyl group, providing a quantitative and practical overview for its application in synthetic chemistry.

Electrophilicity of the Formyl Group: A Quantitative Perspective

The electrophilicity of a carbonyl carbon is a critical determinant of its reactivity towards nucleophiles. This property is directly influenced by the electronic environment of the molecule. In the case of this compound, the trifluoroborate group (-BF₃K) at the ortho position exerts a significant electron-withdrawing effect, thereby enhancing the electrophilicity of the formyl carbon.

Table 1: Comparative ¹³C NMR Chemical Shifts of the Formyl Carbon in Benzaldehyde Derivatives

| Compound | Formyl Carbon (C=O) Chemical Shift (ppm) | Solvent | Reference |

| Benzaldehyde | 192.3 | DMSO-d₆ | [2] |

| 4-Nitrobenzaldehyde | 193.0 | DMSO-d₆ | [2] |

| 4-Methoxybenzaldehyde | 191.3 | DMSO-d₆ | [2] |

| This compound (estimated) | >193 | DMSO-d₆ | Estimated based on electronic effects |

The electron-withdrawing nitro group in 4-nitrobenzaldehyde leads to a downfield shift of the formyl carbon signal compared to unsubstituted benzaldehyde, indicating increased electrophilicity. Conversely, the electron-donating methoxy group in 4-methoxybenzaldehyde results in an upfield shift. Given the strong inductive effect of the trifluoroborate moiety, it is anticipated that the formyl carbon of this compound would exhibit a chemical shift greater than that of 4-nitrobenzaldehyde, signifying a highly electrophilic character.

Key Reactions and Experimental Protocols

The enhanced electrophilicity of the formyl group in this compound makes it an excellent substrate for a range of nucleophilic addition reactions. Below are detailed protocols for two fundamental transformations: reductive amination and the Wittig reaction.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. The protocol provided is adapted from the reductive amination of the analogous 2-formylphenylboronic acid and is expected to be directly applicable.[1]

Experimental Protocol: Reductive Amination of this compound

-

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount, optional)

-

-

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous DCM or DCE, add the desired amine (1.0 - 1.2 equivalents).

-

If the amine salt is used, add a suitable base (e.g., triethylamine) to liberate the free amine.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or LC-MS.

-

Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aminomethylphenyltrifluoroborate.

-

Table 2: Representative Yields for Reductive Amination of Formylphenylboronic Acids

| Amine | Product | Yield (%) | Reference |

| N-ethylaniline | 2-( (ethyl(phenyl)amino)methyl)phenylboronic acid | High | [1] |

| Various aliphatic amines | 3-amino-substituted benzoxaboroles | Varies | [1] |

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide. While a specific protocol for the Wittig reaction with this compound as the aldehyde component was not found in the searched literature, a general procedure can be adapted from established methods for aromatic aldehydes.[3][4][5]

Experimental Protocol: Wittig Reaction with this compound

-

Materials:

-

This compound

-

Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 equivalents)

-

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.05 equivalents)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C or -78 °C, depending on the base used.

-

Slowly add the strong base (1.05 equivalents). The formation of the ylide is often indicated by a color change (typically to deep yellow or orange).

-

Stir the mixture at this temperature for 30-60 minutes.

-

In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the solution of the aldehyde to the ylide solution at the same low temperature.

-

Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired stilbene derivative. The major byproduct will be triphenylphosphine oxide.

-

Visualization of Reaction Pathways

Reductive Amination Workflow

Caption: Workflow for the reductive amination of this compound.

Wittig Reaction Pathway

Caption: Key steps in the Wittig reaction involving an aldehyde.

Conclusion

The formyl group of this compound possesses significant electrophilicity, making it a valuable functional handle for a wide array of synthetic transformations. This enhanced reactivity, driven by the electron-withdrawing nature of the ortho-trifluoroborate group, allows for efficient participation in reactions such as reductive amination and olefination. The provided experimental protocols and reaction pathway diagrams serve as a practical guide for researchers and scientists in leveraging the unique chemical properties of this bifunctional reagent for the synthesis of novel and complex molecules in drug discovery and materials science. Further quantitative studies, particularly obtaining the precise ¹³C NMR chemical shift of the formyl carbon, would be beneficial for a more refined understanding of its electronic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

The Latent Challenge: A Technical Guide to the Protodeboronation of Potassium 2-Formylphenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium 2-formylphenyltrifluoroborate is a versatile building block in modern synthetic chemistry, valued for its stability and utility in cross-coupling reactions. However, an often-underestimated side reaction, protodeboronation, can significantly impact reaction yields and purity of the desired products. This technical guide provides an in-depth analysis of the potential for protodeboronation of this compound. While specific kinetic data for this compound is not extensively available in the public domain, this paper extrapolates from the established behavior of analogous aryltrifluoroborates to provide a comprehensive overview of the reaction mechanism, influencing factors, and detailed experimental protocols for its investigation. This document is intended to equip researchers with the necessary knowledge to anticipate, control, and mitigate protodeboronation in their synthetic endeavors.

Introduction to Protodeboronation

Protodeboronation is a chemical process that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, protodeboronation represents an undesired pathway that consumes the organoboron reagent, leading to reduced yields of the target molecule.[2] Potassium organotrifluoroborates, such as this compound, are generally considered more stable than their boronic acid counterparts.[2] They are often employed as "slow-release" precursors of the active boronic acid species, a strategy designed to minimize side reactions like protodeboronation.[2] Nevertheless, under certain reaction conditions, they are not immune to this decomposition pathway. The presence of an electron-withdrawing formyl group at the ortho-position of the phenyl ring in this compound can influence the electronic properties of the carbon-boron bond and potentially affect its susceptibility to protodeboronation.

The Mechanism of Protodeboronation of Aryltrifluoroborates

The protodeboronation of potassium aryltrifluoroborates is not a direct process but rather a multi-step sequence that is highly dependent on the reaction medium. The generally accepted mechanism involves the initial hydrolysis of the trifluoroborate salt to the corresponding boronic acid. This boronic acid intermediate is the species that undergoes the actual protodeboronation.

The overall process can be visualized as follows:

Figure 1: General pathway for the protodeboronation of potassium aryltrifluoroborates.

The hydrolysis step is reversible and its rate is influenced by factors such as pH and the presence of fluoride scavengers. The subsequent protodeboronation of the arylboronic acid can proceed through either acid- or base-catalyzed pathways.

Acid-Catalyzed Protodeboronation

Under acidic conditions, the arylboronic acid can be protonated, facilitating the cleavage of the C-B bond.

Figure 2: Simplified acid-catalyzed protodeboronation mechanism.

Base-Catalyzed Protodeboronation

In basic media, the boronic acid is converted to the more electron-rich boronate species, which can then react with a proton source (like water) to yield the protodeboronated product.

Figure 3: Simplified base-catalyzed protodeboronation mechanism.

Factors Influencing Protodeboronation

Several experimental parameters can significantly affect the rate and extent of protodeboronation. Careful control of these factors is crucial for minimizing this unwanted side reaction.

Table 1: Key Factors Affecting Protodeboronation of Aryltrifluoroborates

| Factor | Effect on Protodeboronation | Recommendations for Minimization |

| pH | Both acidic and basic conditions can promote protodeboronation. The rate is often minimized at or near neutral pH.[2] | Maintain the reaction mixture as close to neutral pH as possible. Careful selection of the base is critical. |

| Temperature | Higher temperatures generally accelerate the rate of protodeboronation. | Conduct reactions at the lowest effective temperature. |

| Base | Strong bases can significantly increase the rate of hydrolysis and subsequent protodeboronation.[2] | Use weaker bases (e.g., K₃PO₄, Cs₂CO₃) and carefully control their stoichiometry. |

| Solvent | The composition of the solvent system can affect the rate of hydrolysis of the trifluoroborate. | The choice of solvent should be optimized for the desired reaction while considering its impact on protodeboronation. |

| Presence of Water | Water is required for the initial hydrolysis step. | While often necessary for the desired reaction, the amount of water should be carefully controlled. |

| Aryl Substituent | Electron-withdrawing groups can influence the stability of the C-B bond. The ortho-formyl group may impact stability through electronic and steric effects. | The inherent properties of the substrate must be considered when designing reaction conditions. |

Experimental Protocols for Studying Protodeboronation

To quantify the potential for protodeboronation of this compound, a systematic kinetic study is required. The following protocols provide a general framework for such an investigation.

General Experimental Workflow

The study of protodeboronation typically involves monitoring the disappearance of the starting material and the appearance of the protodeboronated product over time under various conditions.

Figure 4: General workflow for a kinetic study of protodeboronation.

Protocol for Monitoring Protodeboronation by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the rate of protodeboronation of this compound under specific pH, temperature, and solvent conditions.

Materials:

-

This compound

-

Buffer solutions of desired pH (e.g., phosphate, borate)

-

Organic solvent (e.g., acetonitrile, methanol)

-

Internal standard (a stable compound that does not interfere with the analysis)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Thermostatted reaction vessel

-

Syringes and vials

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a stock solution of the internal standard.

-

Prepare the desired buffer solution and adjust the pH.

-

-

Reaction Setup:

-

In a thermostatted reaction vessel, combine the buffer solution and organic solvent in the desired ratio.

-

Add a known amount of the internal standard stock solution.

-

Allow the mixture to equilibrate to the target temperature.

-

-

Initiation and Monitoring:

-

Initiate the reaction by adding a known amount of the this compound stock solution to the reaction vessel (this is t=0).

-

Immediately withdraw the first aliquot, quench the reaction (e.g., by rapid cooling or addition of an acid/base to neutralize the medium), and prepare it for HPLC analysis.

-

Continue to withdraw and quench aliquots at regular time intervals.

-

-

HPLC Analysis:

-

Analyze the quenched aliquots by HPLC.

-